molecular formula C4H4F2N2OS B13207267 [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol

Cat. No.: B13207267
M. Wt: 166.15 g/mol
InChI Key: XOZVBLXJTKZMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol typically involves the introduction of the difluoromethyl group into the thiadiazole ring. One common method is the reaction of 5-(chloromethyl)-1,3,4-thiadiazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

    5-(Trifluoromethyl)-1,3,4-thiadiazole: Contains a trifluoromethyl group instead of a difluoromethyl group.

    5-(Methyl)-1,3,4-thiadiazole: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds. These properties can enhance its biological activity and make it a valuable compound for various applications .

Properties

IUPAC Name

[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2OS/c5-3(6)4-8-7-2(1-9)10-4/h3,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZVBLXJTKZMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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